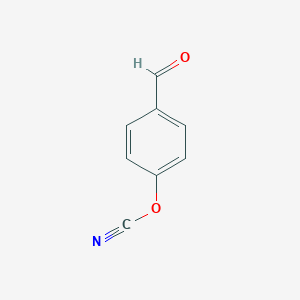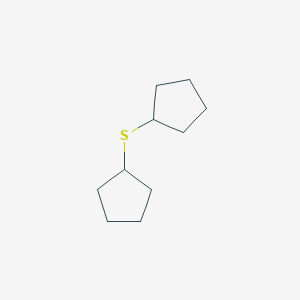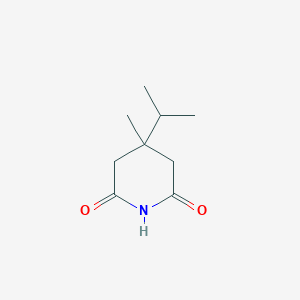
Glutarimide, 3-methyl-3-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutarimide, 3-methyl-3-isopropyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MPP+ and is a neurotoxin that has been linked to Parkinson's disease. However, it has also been found to have potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
MPP+ acts as a neurotoxin by selectively targeting and destroying dopaminergic neurons in the brain. This results in a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The exact mechanism of how MPP+ causes this damage is still not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of MPP+ are primarily related to its neurotoxic properties. It has been shown to cause a decrease in dopamine levels, which can lead to a variety of symptoms including tremors, rigidity, and bradykinesia. Additionally, it has been linked to the development of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP+ in lab experiments is its ability to selectively target dopaminergic neurons. This makes it an important tool for investigating the mechanisms of Parkinson's disease and other neurological disorders. However, its neurotoxic properties also make it a potential hazard in the lab, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for research involving MPP+. One area of focus is the development of new drugs and therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, there is ongoing research into the mechanisms of MPP+ toxicity, which could lead to new insights into the underlying causes of these conditions. Finally, there is potential for the use of MPP+ in other areas of research, such as biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of Glutarimide, 3-methyl-3-isopropyl- involves the reaction of N-methylpyridinium iodide with isopropylamine, followed by the addition of glutaric anhydride. This process results in the formation of MPP+ as a white crystalline powder.
Applications De Recherche Scientifique
The unique properties of MPP+ have made it an important compound in scientific research. It has been used in various studies to investigate the mechanisms of Parkinson's disease and other neurological disorders. Additionally, it has been used in the development of new drugs and therapies for the treatment of these conditions.
Propriétés
Numéro CAS |
1127-09-9 |
|---|---|
Nom du produit |
Glutarimide, 3-methyl-3-isopropyl- |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-methyl-4-propan-2-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(3)4-7(11)10-8(12)5-9/h6H,4-5H2,1-3H3,(H,10,11,12) |
Clé InChI |
DHCQZOVMJDSSAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CC(=O)NC(=O)C1)C |
SMILES canonique |
CC(C)C1(CC(=O)NC(=O)C1)C |
Autres numéros CAS |
1127-09-9 |
Synonymes |
4-Isopropyl-4-methylpiperidine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



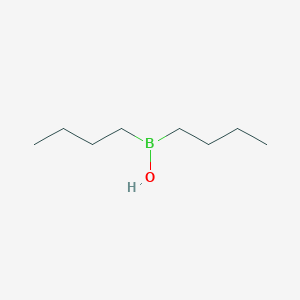
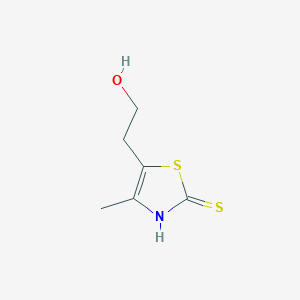
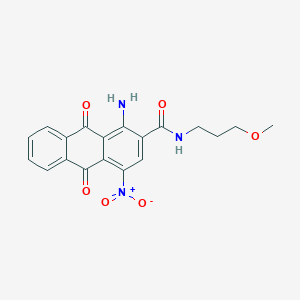
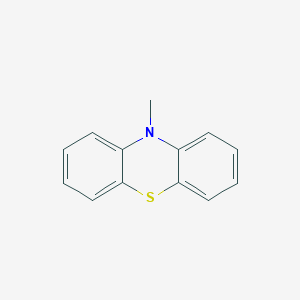
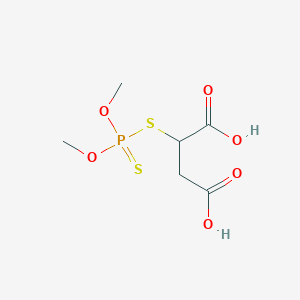
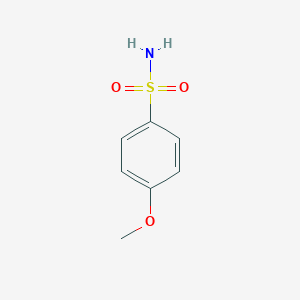
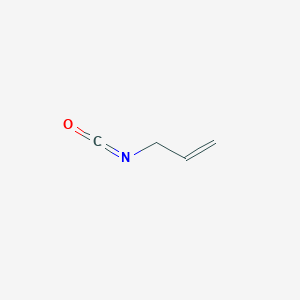
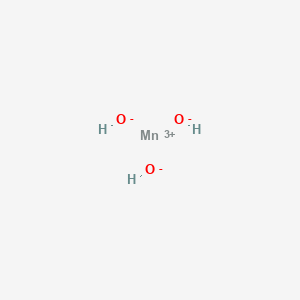
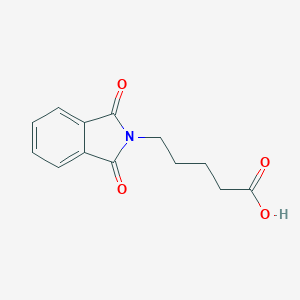
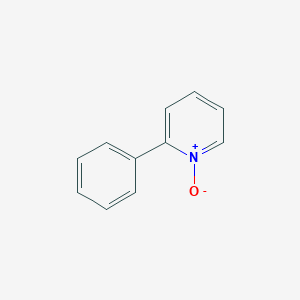
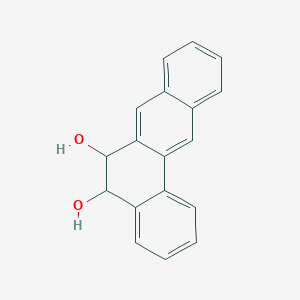
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
